molecular formula C8H6ClFO4S B1523214 Methyl 5-(chlorosulfonyl)-2-fluorobenzoate CAS No. 1094460-86-2

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

Cat. No.: B1523214
CAS No.: 1094460-86-2
M. Wt: 252.65 g/mol
InChI Key: OIQQZWQRLDURLP-UHFFFAOYSA-N
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Description

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate (CAS: [1094460-86-2], molecular formula: C₈H₆ClFO₄S) is a fluorinated benzoate ester featuring a chlorosulfonyl group at the 5-position and a fluorine atom at the 2-position of the benzene ring. This compound is characterized by its monoisotopic mass of 251.96594 Da and an InChIKey of OIQQZWQRLDURLP-UHFFFAOYSA-N . Its chlorosulfonyl group makes it reactive in nucleophilic substitution reactions, enabling applications in agrochemical and pharmaceutical precursor synthesis.

Properties

IUPAC Name

methyl 5-chlorosulfonyl-2-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-14-8(11)6-4-5(15(9,12)13)2-3-7(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQQZWQRLDURLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094460-86-2
Record name methyl 5-(chlorosulfonyl)-2-fluorobenzoate
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Preparation Methods

Fluorination

Fluorination of aromatic esters to introduce the 2-fluoro substituent can be achieved by nucleophilic aromatic substitution or by selective halogen exchange reactions. For example, the synthesis of methyl 5-chloro-6-fluoronicotinate via fluoride-chloride exchange demonstrates the feasibility of introducing fluorine selectively on a pyridine ring under nucleophilic conditions using potassium fluoride in dimethylformamide at elevated temperatures (155–158 °C) with reflux for 1 hour, yielding the fluorinated product in good purity after workup.

Although this example is for a nicotinate derivative, similar nucleophilic aromatic substitution strategies are applicable for fluorination of benzoate derivatives, provided the ring is activated appropriately.

Chlorosulfonation

The introduction of the chlorosulfonyl group (-SO2Cl) at the 5-position of the fluorobenzoate ring is generally carried out by chlorosulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2). This reaction proceeds under controlled temperature to avoid overreaction or degradation of the ester group.

The chlorosulfonation reaction typically follows this pathway:

  • The aromatic ring undergoes electrophilic substitution by chlorosulfonic acid.
  • The position para or ortho to existing substituents (fluorine and ester) is selectively sulfonated.
  • The reaction is quenched and the product isolated by extraction and purification.

Detailed Preparation Procedure (Literature-Based)

While direct literature on this compound is limited, analogous procedures can be adapted from related compounds and patent literature on methyl 2-methoxy-5-chlorobenzoate derivatives and fluorinated benzoates.

Step Reagents & Conditions Notes Yield & Purity
1. Starting material preparation Methyl 2-fluorobenzoate or methyl 5-chlorobenzoate Commercially available or synthesized via esterification High purity required
2. Chlorosulfonation Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2), temperature controlled (0–50 °C) Slow addition of chlorosulfonic acid to solution of methyl 2-fluorobenzoate in inert solvent (e.g., dichloromethane) Reaction time: 2–6 hours
3. Workup Quenching in ice-water, extraction with organic solvents, drying over anhydrous agents Removal of residual acid and by-products Purification by recrystallization or chromatography
4. Characterization NMR, IR, HPLC to confirm substitution and purity Confirm presence of chlorosulfonyl and fluorine groups Purity >95% typical

Research Findings and Optimization

  • Reaction Temperature and Time: Chlorosulfonation is highly temperature-sensitive. Maintaining temperatures below 50 °C prevents hydrolysis of the ester and side reactions. Reaction times vary from 2 to 6 hours depending on scale and reagent concentration.

  • Solvent Effects: Using inert solvents such as dichloromethane or chloroform improves selectivity and ease of product isolation.

  • Purification: Activated carbon treatment followed by filtration and reduced-pressure concentration is effective in removing colored impurities and residual reagents.

  • Yield: Reported yields for similar chlorosulfonated methyl benzoates are typically in the range of 80–95%, with high chemical purity confirmed by HPLC and NMR.

Comparative Table of Preparation Parameters

Parameter Typical Conditions Effect on Product
Fluorination Method Nucleophilic substitution with KF/DMF at 155–158 °C Selective fluorine substitution on aromatic ring
Chlorosulfonation Reagent Chlorosulfonic acid or sulfuryl chloride Introduces chlorosulfonyl group at 5-position
Reaction Temperature 0–50 °C for chlorosulfonation Controls reaction rate and selectivity
Reaction Time 2–6 hours Ensures complete substitution without degradation
Solvent Dichloromethane, chloroform Enhances selectivity and facilitates workup
Purification Activated carbon, filtration, vacuum drying Achieves high purity and yield
Yield 80–95% High yield with optimized conditions

The preparation of this compound involves the strategic fluorination of the aromatic ring followed by regioselective chlorosulfonation. The fluorination step can be performed via nucleophilic aromatic substitution using potassium fluoride in dimethylformamide at elevated temperatures. Subsequent chlorosulfonation with chlorosulfonic acid under controlled low temperatures achieves the introduction of the chlorosulfonyl group. Optimized reaction conditions, including solvent choice, temperature control, and purification steps, yield high-purity products suitable for further synthetic applications. While direct synthetic protocols specific to this compound are scarce, related literature on analogous compounds provides a robust framework for its preparation.

This detailed overview integrates findings from organic synthesis literature and patent disclosures, providing a comprehensive guide to the preparation of this compound with professional and authoritative insights.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chlorosulfonyl)-2-fluorobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorosulfonyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives.

    Reduction: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), alcohols (e.g., methanol), or thiols (e.g., thiophenol) are used under mild to moderate conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF).

    Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) solutions at elevated temperatures.

Major Products:

    Sulfonamide Derivatives: Formed from nucleophilic substitution with amines.

    Sulfonate Esters: Formed from nucleophilic substitution with alcohols.

    Sulfonothioates: Formed from nucleophilic substitution with thiols.

    Carboxylic Acids: Formed from hydrolysis of the ester group.

Scientific Research Applications

Synthetic Routes

The synthesis of methyl 5-(chlorosulfonyl)-2-fluorobenzoate typically involves the following steps:

  • Starting Material : Begin with 2-fluorobenzoic acid.
  • Chlorosulfonation : Treat with chlorosulfonic acid (HSO₃Cl) to introduce the chlorosulfonyl group at the 5-position.
  • Esterification : Esterify the resulting acid with methanol using a catalyst like sulfuric acid.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those requiring sulfonamide or sulfonate functionalities. Its chlorosulfonyl group is critical for developing drugs targeting various biological pathways.

Organic Synthesis

This compound is utilized as a building block for creating more complex molecules in organic synthesis. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, leading to various derivatives such as sulfonamides and sulfonate esters.

Material Science

In material science, this compound is employed in developing specialty polymers and materials with unique properties due to its functional groups.

Chemical Biology

The compound is used for modifying biomolecules to study biological processes and interactions. Its ability to react with nucleophiles makes it a valuable tool for probing biological systems.

Research indicates that this compound exhibits antimicrobial and anticancer properties:

  • Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains. Its structural similarities to other effective antimicrobial agents indicate potential efficacy.
  • Anticancer Activity : Compounds with fluorinated groups often exhibit anticancer properties. Studies have shown that this compound's chlorosulfonyl group modulates biological pathways related to cancer progression.

Case Studies

  • In Vitro Studies : Research has demonstrated that this compound can inhibit bacterial growth in controlled environments, highlighting its potential as an antimicrobial agent.
  • Pharmacological Investigations : Studies focusing on similar compounds have indicated that the chlorosulfonyl group enhances interactions with biological targets, leading to increased potency against specific cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 5-(chlorosulfonyl)-2-fluorobenzoate in chemical reactions involves the electrophilic nature of the chlorosulfonyl group, which readily reacts with nucleophiles. The fluorine atom on the benzene ring can influence the reactivity and stability of the compound, affecting the overall reaction pathway and product distribution.

Molecular Targets and Pathways:

    Electrophilic Substitution: The chlorosulfonyl group acts as an electrophile, facilitating substitution reactions with various nucleophiles.

    Fluorine Influence: The presence of the fluorine atom can enhance the compound’s stability and reactivity by inductive and resonance effects.

Comparison with Similar Compounds

Methyl 5-(Chlorosulfonyl)-2,3,4-trifluorobenzoate

  • Structure : Differs by additional fluorine atoms at the 3- and 4-positions.
  • Properties : Increased electronegativity from trifluoro substitution may enhance electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles. Purity is reported as 95% .
  • Applications : Likely used in similar contexts but with modified reactivity due to steric and electronic effects from multiple fluorines.

Methyl 5-(Chlorosulfonyl)-4-methyl-2-thiophenecarboxylate

  • Structure : Substitutes benzene with a thiophene ring and adds a methyl group at the 4-position.
  • Molecular formula: C₇H₇ClO₄S₂ (254.71 g/mol), CAS: [423768-46-1], mp 40–41°C .
  • Applications : Thiophene derivatives are common in materials science; this compound may serve in polymer or heterocyclic synthesis.

Methyl 5-(((2',3'-O-Isopropylideneadenosyl)thio)methyl)-2-fluorobenzoate (4n)

  • Structure: Features a bulky adenosylthio-methyl group at the 5-position instead of chlorosulfonyl.
  • Synthesis : Synthesized from methyl 5-(bromomethyl)-2-fluorobenzoate (precursor) with 81% yield .
  • Applications : Designed as a SARS-CoV-2 Nsp14 methyltransferase inhibitor, highlighting biochemical utility .

Methyl 5-(Bromomethyl)-2-fluorobenzoate

  • Structure : Replaces chlorosulfonyl with bromomethyl at the 5-position.
  • Properties : Bromine’s leaving group ability makes it reactive in alkylation or cross-coupling reactions. Purity: 95% .
  • Applications : Key precursor for synthesizing derivatives like 4n .

Data Table: Key Comparative Properties

Compound Name Molecular Formula CAS Number Key Substituents Purity (%) Melting Point (°C) Key Applications
Methyl 5-(chlorosulfonyl)-2-fluorobenzoate C₈H₆ClFO₄S [1094460-86-2] 2-F, 5-ClSO₂ 95–97% N/A Agrochemical/pharma precursors
Methyl 5-(chlorosulfonyl)-2,3,4-trifluorobenzoate C₈H₃ClF₃O₄S N/A 2,3,4-F, 5-ClSO₂ 95% N/A Specialty synthesis
Methyl 5-(chlorosulfonyl)-4-methyl-2-thiophenecarboxylate C₇H₇ClO₄S₂ [423768-46-1] Thiophene ring, 4-CH₃, 5-ClSO₂ 97% 40–41 Heterocyclic chemistry
Methyl 5-(bromomethyl)-2-fluorobenzoate C₉H₈BrFO₂ [709-45-5] 2-F, 5-BrCH₂ 95% N/A Intermediate for adenosyl derivatives

Biological Activity

Methyl 5-(chlorosulfonyl)-2-fluorobenzoate is a synthetic organic compound notable for its diverse applications in medicinal chemistry and organic synthesis. Its unique functional groups, including a chlorosulfonyl moiety and a fluorinated benzene ring, contribute to its biological activity and potential therapeutic applications.

Chemical Structure : The compound features a benzoate backbone with a chlorosulfonyl group and a fluorine atom, which enhances its electrophilic character. This structure allows for various chemical transformations, making it a valuable intermediate in organic synthesis.

Mechanism of Action : The chlorosulfonyl group acts as an electrophile, facilitating nucleophilic substitution reactions with various biological molecules. The presence of the fluorine atom can influence the compound's stability and reactivity through inductive effects, potentially enhancing its biological interactions.

Antimicrobial Properties

This compound has been explored for its antimicrobial potential. Compounds with similar structures have demonstrated effectiveness against various bacterial strains. For instance, derivatives of chlorosulfonyl compounds often exhibit significant antibacterial properties, suggesting that this compound may also possess similar activities.

Anticancer Activity

Research indicates that compounds with fluorinated groups can exhibit anticancer properties. This compound's structural similarities to other known anticancer agents suggest potential efficacy in inhibiting tumor growth. Specifically, studies have highlighted the importance of the chlorosulfonyl group in modulating biological pathways related to cancer progression .

Case Studies

  • In Vitro Studies : Preliminary in vitro studies have shown that this compound can inhibit the growth of certain bacterial strains. The rapid hydrolysis of the compound in growth media has been identified as a critical factor influencing its biological effectiveness .
  • Pharmacological Investigations : A study focusing on structurally related compounds indicated that the presence of the chlorosulfonyl group enhances interactions with biological targets, leading to increased potency against specific cancer cell lines .

Data Tables

Property Value
Molecular FormulaC₉H₈ClO₃S
Molecular Weight233.67 g/mol
CAS Number1094460-86-2
SolubilitySoluble in organic solvents
Biological ActivityAntimicrobial, Anticancer

Q & A

Q. What are the common synthetic routes for Methyl 5-(chlorosulfonyl)-2-fluorobenzoate, and how are reaction conditions optimized?

The synthesis typically involves chlorosulfonation of a fluorobenzoic acid derivative followed by esterification. Key steps include:

  • Chlorosulfonation : Introducing the chlorosulfonyl group using chlorosulfonic acid under controlled temperature (0–5°C) to minimize side reactions.
  • Esterification : Reacting the intermediate with methanol in the presence of a catalyst (e.g., sulfuric acid) to form the methyl ester.
    Optimization focuses on temperature control, stoichiometric ratios, and purification via recrystallization or column chromatography. Industrial methods may employ continuous flow reactors for scalability .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?

  • NMR Spectroscopy :
    • ¹H NMR : Signals for aromatic protons (δ 7.5–8.5 ppm), methyl ester (δ ~3.9 ppm), and splitting patterns due to fluorine coupling.
    • ¹³C NMR : Peaks for carbonyl (C=O, δ ~165 ppm) and sulfonyl (SO₂, δ ~55 ppm) groups.
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺ at m/z 252.97) and fragmentation patterns confirm the molecular formula.
  • Infrared (IR) Spectroscopy : Stretching vibrations for C=O (~1720 cm⁻¹) and S=O (~1360 cm⁻¹ and ~1180 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods like collision cross-section (CCS) predictions aid in the structural elucidation of this compound?

CCS values derived from ion mobility-mass spectrometry (IM-MS) provide insights into the compound's conformational dynamics. Predicted CCS values for adducts include:

Adductm/zCCS (Ų)
[M+H]⁺252.973148.6
[M+Na]⁺274.955160.0
These predictions help distinguish structural isomers and validate experimental data .

Q. What strategies can resolve contradictions in crystallographic data during structure determination?

  • Data Validation : Use programs like SHELXL to refine structures against high-resolution data and check for outliers.
  • Twinned Data Analysis : Employ SHELXE for deconvoluting twinned crystals, common in sulfonyl-containing compounds.
  • Electron Density Maps : Analyze residual density to identify misplaced atoms or solvent molecules. SHELX’s robust algorithms minimize overfitting in low-resolution datasets .

Q. What are the challenges in synthesizing derivatives via nucleophilic substitution, and how can reaction parameters be adjusted to improve yields?

  • Challenges : Competing elimination due to the electron-withdrawing nature of the sulfonyl and fluorine groups.
  • Optimization :
    • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
    • Temperature : Lower temperatures (−20°C) reduce side reactions.
    • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates.
    • Purification : Use preparative HPLC to isolate products from complex mixtures .

Q. How does the electron-withdrawing effect of substituents influence the compound's reactivity in further chemical transformations?

The chlorosulfonyl and fluoro groups create a highly electron-deficient aromatic ring, directing electrophilic substitution to the para position relative to the sulfonyl group. This effect also:

  • Enhances Stability : Against oxidation due to reduced electron density.
  • Facilitates Nucleophilic Aromatic Substitution (NAS) : Reactivity order: Cl (sulfonyl) > F > ester groups.
  • Impacts Redox Properties : Lower LUMO energy increases susceptibility to reduction, useful in synthesizing sulfonamides .

Data Contradiction Analysis

Case Study : Discrepancies in reported melting points or spectral data.

  • Root Cause : Polymorphism or residual solvents in crystallized samples.
  • Resolution :
    • Re-crystallize the compound from different solvents (e.g., ethanol vs. hexane).
    • Perform thermogravimetric analysis (TGA) to detect solvent traces.
    • Compare experimental IR/NMR with computational predictions (e.g., DFT calculations) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5-(chlorosulfonyl)-2-fluorobenzoate
Reactant of Route 2
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Methyl 5-(chlorosulfonyl)-2-fluorobenzoate

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